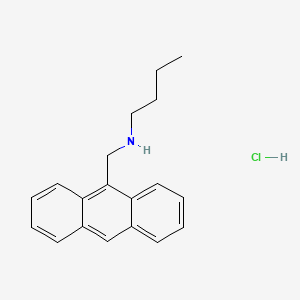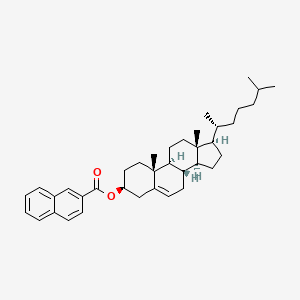
Cholesteryl 2-naphthoate
Overview
Description
Synthesis Analysis
The synthesis process of Cholesteryl 2-naphthoate is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields . The synthesis of cholesteryl-based compounds involves esterification reactions .Molecular Structure Analysis
The structure of cholesteryl 1-naphthoate was determined by X-ray crystallography . The carboxyl group makes angles of 0.44(6)˚ and 58.66(8)˚ with the naphthalene ring and the cyclohexane ring of cholesterol, respectively .Chemical Reactions Analysis
Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins .Scientific Research Applications
Crystallographic Analysis
Cholesteryl 2-naphthoate's structure has been studied using techniques like X-ray crystallography. For instance, Kubo et al. (2009) determined the structure of cholesteryl 1-naphthoate, a related compound, revealing specific angles between the carboxyl, naphthalene, and cyclohexane rings, along with intermolecular interactions (Kubo, Tsuji, Matsumoto, & Mori, 2009).
Electrohydrodynamical Effects in Cholesteric Mixtures
This compound is studied in cholesteric mixtures for its optical and electrohydrodynamical effects. Cuculescu et al. (1984) investigated a mixture containing cholesteryl chloride and cholesteryl laurate, observing color electro-optic effects and dynamic scattering (Cuculescu, Enache, Florea, & Bena, 1984).
Applications in CO2 Sensing
Zhang et al. (2017) developed cholesteryl naphthalimide-derived compounds as CO2 sensors. These compounds could gelate various organic solvents, showing potential as fluorescent sensors for CO2 and visual sensing through solution-to-gel transitions (Zhang, Li, Mu, Liu, Guan, Yoon, & Yu, 2017).
Interaction with Bile Salts
Yusa et al. (2005) explored the interaction of a hydrophobically modified polysulfonate containing cholesteryl moieties with sodium cholate, highlighting the disruption of intermolecular associations by these interactions (Yusa, Ikeda, Yamamoto, & Morishima, 2005).
Formation of Cholesteryl Ester
Research by Brecher and Chobanian (1974) looked into the formation of cholesteryl ester in aortic tissue, finding increased enzyme activity related to cholesterol feeding, which could impact atherosclerosis research (Brecher & Chobanian, 1974).
Role in Atherogenesis
Davis, Glagov, and Zarins (1985) studied the role of acid lipase in cholesteryl ester accumulation during atherogenesis, correlating enzyme activity with macrophages in lesions, which is crucial for understanding cardiovascular diseases (Davis, Glagov, & Zarins, 1985).
Self-assembly and Nanocarriers
Sarkar et al. (2019) and Bagheri & Motirasoul (2013) explored the self-assembly of cholesteryl-modified compounds, focusing on their potential as nanocarriers for hydrophobic drugs, highlighting the importance of cholesteryl moieties in drug delivery systems (Sarkar, Dinda, Choudhury, & Das, 2019) (Bagheri & Motirasoul, 2013).
Mechanism of Action
Target of Action
The primary target of Cholesteryl 2-naphthoate is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma protein that mediates the transfer of cholesteryl esters (CEs) among lipoproteins . It plays a crucial role in the regulation of plasma cholesterol levels .
Mode of Action
This compound interacts with CETP, inhibiting its activity . CETP normally facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDLs) to low-density lipoproteins (LDLs) . By inhibiting CETP, this compound disrupts this process, leading to an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .
Biochemical Pathways
This compound affects the cholesterol homeostasis pathway . Normally, cellular cholesterol levels are maintained through a balance of biosynthesis, uptake, export, and esterification . By inhibiting CETP, this compound disrupts this balance, specifically affecting the transfer of cholesteryl esters among lipoproteins .
Pharmacokinetics
Similar cetp inhibitors have been shown to be well-absorbed and extensively distributed in the body
Result of Action
The inhibition of CETP by this compound results in an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels . This shift in cholesterol levels could potentially reduce the risk of atherosclerotic cardiovascular disease (ASCVD), as high levels of LDL cholesterol and low levels of HDL cholesterol are associated with an increased risk of ASCVD .
Future Directions
Research into CETP and the molecular mechanism by which it inhibits CE transfer among lipoproteins continues . Insights into the structural-based CETP-lipoprotein interactions can unravel CETP inhibition machinery, which can hopefully guide the design of more effective CETP inhibitors that combat atherosclerotic cardiovascular disease (ASCVD) .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52O2/c1-25(2)9-8-10-26(3)33-17-18-34-32-16-15-30-24-31(19-21-37(30,4)35(32)20-22-38(33,34)5)40-36(39)29-14-13-27-11-6-7-12-28(27)23-29/h6-7,11-15,23,25-26,31-35H,8-10,16-22,24H2,1-5H3/t26-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJUEMITSYBRAL-URDOEOIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC6=CC=CC=C6C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




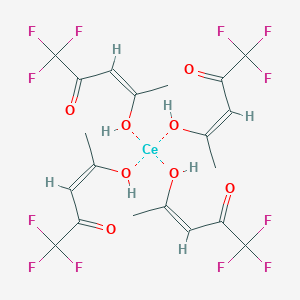
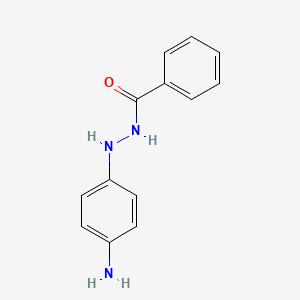
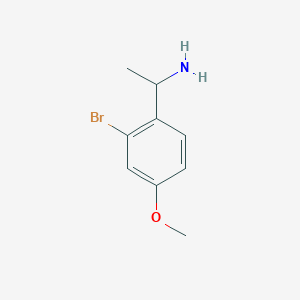
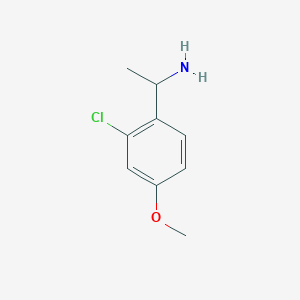
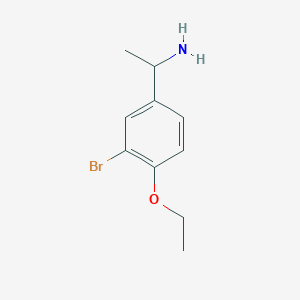
![3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3147972.png)
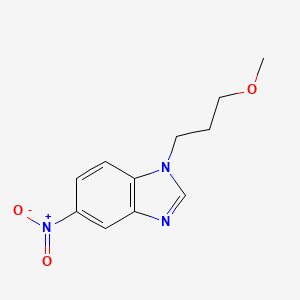

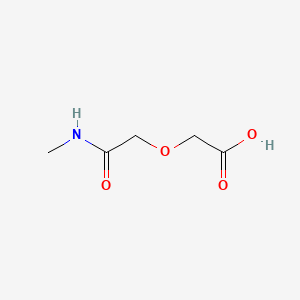
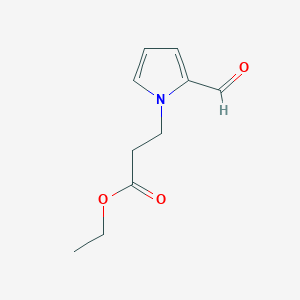
![Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3148020.png)

